molecular formula C19H20F3NO2 B3753733 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3753733
M. Wt: 351.4 g/mol
InChI Key: UTHVACRUCMNQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide is an organic compound that features both an ethylphenoxy group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves a multi-step process. One common route includes the following steps:

    Formation of 4-ethylphenol: This can be achieved through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The 4-ethylphenol is then reacted with 4-bromobutanoyl chloride to form 4-(4-ethylphenoxy)butanoyl chloride.

    Amidation: Finally, the 4-(4-ethylphenoxy)butanoyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanoic acid.

    Reduction: Formation of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ethylphenoxy)-N-phenylbutanamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    4-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide: Contains a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    4-(4-ethylphenoxy)-N-[4-(trifluoromethyl)phenyl]butanamide: The position of the trifluoromethyl group is different, leading to variations in its chemical behavior.

Uniqueness

The presence of both the ethylphenoxy and trifluoromethylphenyl groups in 4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide imparts unique chemical properties, such as increased hydrophobicity and electronic effects, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

4-(4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO2/c1-2-14-8-10-17(11-9-14)25-12-4-7-18(24)23-16-6-3-5-15(13-16)19(20,21)22/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHVACRUCMNQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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